molecular formula C12H17N5O2S2 B2512485 3-ethoxy-1-ethyl-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide CAS No. 1014070-47-3

3-ethoxy-1-ethyl-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B2512485
CAS No.: 1014070-47-3
M. Wt: 327.42
InChI Key: CTAQVFVCWKGDIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-1-ethyl-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide is a synthetic small molecule featuring a pyrazole core linked to a 1,3,4-thiadiazole ring via a carboxamide bridge. This structural motif is characteristic of compounds investigated for their potential in targeted cancer therapy . Compounds incorporating both pyrazole and thiadiazole rings have demonstrated significant promise as Epidermal Growth Factor Receptor (EGFR) inhibitors . The EGFR pathway is a critical target in oncology, as abnormal EGFR signaling is implicated in the uncontrolled growth and proliferation of various cancer cells, particularly in non-small cell lung cancer (NSCLC) . The specific molecular architecture of this compound, including the 3-ethoxy-1-ethyl pyrazole and the 5-(ethylthio)-1,3,4-thiadiazole, is designed to facilitate selective interaction with the ATP-binding site of the tyrosine kinase domain of EGFR. This interaction can potentially inhibit the receptor's autophosphorylation and subsequent downstream signaling cascades, leading to the suppression of tumor cell proliferation and the induction of apoptosis . Research on closely related analogs has shown potent cytotoxic activity against human cancer cell lines, such as A549 (lung carcinoma), with some compounds exhibiting IC50 values in the low micromolar to nanomolar range . The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, known to contribute to anticancer activity through various mechanisms, including the inhibition of key enzymes like thymidylate synthase . This product is intended for research applications only, including but not limited to: in vitro cytotoxicity assays, mechanism of action (MoA) studies, high-throughput screening for novel anticancer agents, and molecular docking simulations to explore ligand-receptor interactions. It is supplied for laboratory research use and is strictly not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

3-ethoxy-1-ethyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O2S2/c1-4-17-7-8(10(16-17)19-5-2)9(18)13-11-14-15-12(21-11)20-6-3/h7H,4-6H2,1-3H3,(H,13,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTAQVFVCWKGDIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)NC2=NN=C(S2)SCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-1-ethyl-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide typically involves several key steps:

  • Formation of Pyrazole Ring: : The pyrazole ring is often formed through the reaction of hydrazine with an α,β-unsaturated carbonyl compound.

  • Introduction of Carboxamide Group: : The carboxamide group is introduced via the reaction of the pyrazole intermediate with an appropriate carboxylic acid derivative.

  • Formation of Thiadiazole Ring: : The thiadiazole ring can be synthesized by the reaction of a suitable hydrazide with a thioamide compound.

  • Final Coupling:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing each reaction step for higher yields and purity. This may involve the use of automated reactors, continuous flow chemistry techniques, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : This compound can undergo oxidation reactions, potentially forming sulfoxide or sulfone derivatives from the ethylthio group.

  • Reduction: : Reduction reactions may target the carboxamide group, converting it into an amine.

Common Reagents and Conditions

  • Oxidizing Agents: : For oxidation reactions, reagents like hydrogen peroxide or m-chloroperoxybenzoic acid are commonly used.

  • Reducing Agents: : Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

  • Substitution Reagents: : Nucleophiles such as amines or thiols are often employed in substitution reactions.

Major Products Formed

The products of these reactions depend on the specific conditions and reagents used. Oxidation typically leads to sulfoxide or sulfone derivatives, while reduction may yield amine products. Substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives.

Scientific Research Applications

  • Chemistry: : As an intermediate in the synthesis of more complex organic molecules.

  • Biology: : Investigated for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: : Potential use in drug development due to its unique structural properties.

  • Industry: : As a precursor for the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-ethoxy-1-ethyl-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide exerts its effects depends on its specific application:

  • Molecular Targets: : It may interact with specific enzymes or receptors, inhibiting or modulating their activity.

  • Pathways Involved: : The compound could be involved in various biochemical pathways, influencing cellular processes such as signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs, emphasizing substituent variations, physicochemical properties, and bioactivity:

Compound Name/Structure Pyrazole Substituents Thiadiazole Substituents Molecular Formula Molecular Weight Melting Point (°C) Yield Bioactivity (IC₅₀) Reference
Target Compound : 3-ethoxy-1-ethyl-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide 3-ethoxy, 1-ethyl 5-(ethylthio) C₁₄H₁₈N₆O₂S₂ 390.5 N/A N/A N/A
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide 3-methoxy, 1-methyl 5-(ethylthio) C₁₁H₁₄N₆O₂S₂ 350.4 N/A N/A N/A
3-ethoxy-1-ethyl-N-(5-((2-((2-fluorophenyl)amino)...)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide 3-ethoxy, 1-ethyl Complex fluorophenyl side chain C₁₈H₁₉FN₆O₃S₂ 450.5 N/A N/A N/A
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide 1-phenyl, 5-(pyrrolyl) 5-ethyl C₁₈H₁₆N₆OS 364.4 N/A N/A N/A
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5g) Acetamide backbone (not pyrazole) 5-(ethylthio) C₁₆H₂₁N₃O₂S₂ 351.5 168–170 78% N/A
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (4y) Thiadiazole-thioacetamide hybrid 5-ethyl C₁₄H₁₅N₇S₃ 393.5 N/A N/A 0.084 ± 0.020 mmol L⁻¹ (MCF7)

Key Observations:

Structural Variations: Pyrazole Modifications: The target compound’s 3-ethoxy and 1-ethyl groups differ from analogs like (3-methoxy, 1-methyl) and (1-phenyl, 5-pyrrolyl). Thiadiazole Modifications: The 5-(ethylthio) group in the target compound is shared with and , but uses a 5-ethyl group, which may alter electronic properties.

Physicochemical Properties :

  • Melting points for thiadiazole-acetamide derivatives (e.g., 168–170°C for ) suggest higher crystallinity compared to pyrazole-carboxamides (data scarce for others).
  • Molecular weights range from 350.4 () to 450.5 (), with lipophilicity increasing with larger substituents (e.g., fluorophenyl in ).

Bioactivity :

  • Compound 4y demonstrates potent anticancer activity (IC₅₀ = 0.084 mmol L⁻¹ against MCF7), attributed to its dual thiadiazole-thioacetamide structure. The target compound’s bioactivity remains unstudied but may benefit from similar mechanisms.

Biological Activity

3-Ethoxy-1-ethyl-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide is a compound that belongs to the class of pyrazole derivatives, which have gained significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, biological evaluations, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N4O2SC_{13}H_{16}N_{4}O_{2}S, with a molecular weight of approximately 296.36 g/mol. The compound features a pyrazole ring substituted with an ethylthio group and an ethoxy group, which may influence its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiadiazole derivatives with pyrazole precursors. A common method includes the use of isocyanates or isothiocyanates in solvent systems such as methanol or ethanol. The reaction conditions can be optimized to achieve higher yields and purity.

Antimicrobial Activity

Research has indicated that compounds containing thiadiazole and pyrazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate potent activity against various bacterial strains and fungi. The incorporation of the ethylthio group is believed to enhance these effects by improving lipophilicity and membrane permeability.

CompoundTarget OrganismActivity (MIC µg/mL)
This compoundE. coli32
This compoundS. aureus16

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays such as DPPH radical scavenging and reducing power assays. Results indicate that it possesses moderate antioxidant activity, comparable to standard antioxidants like ascorbic acid.

Assay TypeIC50 (µg/mL)
DPPH Scavenging50
Reducing Power45

Insecticidal Activity

Insecticidal properties have also been reported for related thiadiazole-containing compounds. For example, a study showed that certain derivatives exhibited high efficacy against pests like Aphis craccivora and Plutella xylostella, suggesting potential applications in agricultural pest control.

Case Studies

Several studies have focused on the biological evaluation of similar compounds:

  • Acaricidal Activity : A study demonstrated that certain pyrazole derivatives had up to 80% acaricidal activity against Tetranychus cinnabarinus at a concentration of 50 µg/mL.
  • Insecticidal Efficacy : Another research highlighted that compounds with similar structures exhibited complete insecticidal activity against Aphis craccivora at the same concentration.

Q & A

Q. What are the standard synthetic protocols for 3-ethoxy-1-ethyl-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core followed by functionalization with thiadiazole and ethoxy/ethylthio groups. Key steps include:

  • Amide coupling : Reacting a pyrazole-4-carboxylic acid derivative with 5-(ethylthio)-1,3,4-thiadiazol-2-amine under carbodiimide-mediated conditions (e.g., EDC/HOBt) .
  • Etherification : Introducing the ethoxy group via nucleophilic substitution using ethyl bromide or ethyl iodide in the presence of a base (e.g., K₂CO₃) .
  • Purification : Column chromatography or recrystallization from DMSO/water mixtures to isolate the final product .
    Characterization relies on NMR (¹H/¹³C), HRMS , and HPLC for purity assessment .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using a diffractometer (e.g., Bruker D8 Venture), and structure refinement uses SHELXL (part of the SHELX suite) for small-molecule crystallography. Key parameters include R-factor convergence (<0.05) and validation via the IUCr CheckCIF tool .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data (e.g., conflicting IC₅₀ values) across studies?

  • Assay standardization : Ensure consistent cell lines, incubation times, and controls.
  • Data normalization : Use internal standards (e.g., staurosporine for kinase assays) to minimize inter-lab variability.
  • Mechanistic validation : Employ orthogonal assays (e.g., SPR for binding affinity, molecular docking for binding mode prediction) to confirm activity .
  • Statistical analysis : Apply ANOVA or Student’s t-test to assess significance, considering outliers from solvent effects or compound degradation .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) of this compound?

  • Analog synthesis : Systematically modify substituents (e.g., ethoxy → methoxy, ethylthio → methylthio) using protocols from and .
  • Biological testing : Screen analogs against target enzymes (e.g., kinases, proteases) using fluorescence-based assays or microcalorimetry (ITC).
  • Computational modeling : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to correlate substituent effects with binding energy .

Q. How can synthetic impurities be identified and minimized during scale-up?

  • Analytical profiling : Use HPLC-MS to detect byproducts; compare retention times/spiking experiments with suspected impurities.
  • Process optimization : Apply Design of Experiments (DoE) to vary reaction parameters (temperature, solvent polarity) and identify optimal conditions .
  • Crystallization control : Use anti-solvent addition (e.g., water in DMSO) to enhance crystal purity .

Q. What advanced techniques are used to elucidate the metabolic stability of this compound?

  • In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS.
  • Metabolite identification : Use high-resolution mass spectrometry (HRMS) with fragmentation patterns to map oxidation or glucuronidation sites .

Methodological Challenges

Q. How to address discrepancies between computational docking predictions and experimental binding data?

  • Force field refinement : Use QM/MM (quantum mechanics/molecular mechanics) to improve ligand parameterization.
  • Solvent effects : Include explicit water molecules in docking simulations to account for hydrophobic interactions.
  • Experimental validation : Validate docking poses via mutagenesis (e.g., alanine scanning) of predicted binding residues .

Q. What strategies are effective for optimizing reaction yields in multi-step syntheses?

  • Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cross-coupling steps.
  • Microwave-assisted synthesis : Reduce reaction times and improve regioselectivity in heterocycle formation .
  • In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Data Interpretation and Validation

Q. How to analyze conflicting spectroscopic data (e.g., unexpected NMR peaks)?

  • 2D NMR : Perform COSY, HSQC, and NOESY to resolve signal overlap and assign stereochemistry.
  • Isotopic labeling : Synthesize deuterated analogs to confirm proton assignments.
  • Computational NMR prediction : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian) .

Q. What statistical approaches are suitable for high-throughput screening (HTS) data?

  • Z-factor analysis : Validate assay robustness (Z > 0.5 indicates high reliability).
  • Machine learning : Apply random forest or SVM models to identify activity cliffs or predict novel analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.